3,4-Dihydroxybenzaldoxime
Description
Significance of Oxime Functionality in Chemical and Biological Research
The oxime functional group (C=N-OH) is a cornerstone in various areas of chemical and biological research. rsc.org Oximes are recognized for their diverse biological activities, including antioxidant, antimicrobial, and anticancer properties. encyclopedia.pubmdpi.com In medicinal chemistry, oximes are crucial as reactivators of acetylcholinesterase (AChE), an enzyme inhibited by organophosphate nerve agents, making them vital in the development of antidotes for organophosphate poisoning. rsc.orgnih.gov Furthermore, the oxime group's ability to form stable complexes with metal ions has led to its use in the development of chelating agents for environmental and biomedical applications. ontosight.ainih.gov In organic synthesis, oximes serve as versatile intermediates for creating various nitrogen-containing compounds and as protecting groups for carbonyls. encyclopedia.pubresearchgate.net
Historical Context of Research on Dihydroxybenzene Derivatives
Research into dihydroxybenzene derivatives, also known as benzenediols, has a long and rich history. wikipedia.org The three primary isomers—catechol (1,2-dihydroxybenzene), resorcinol (B1680541) (1,3-dihydroxybenzene), and hydroquinone (B1673460) (1,4-dihydroxybenzene)—have been fundamental to the development of organic chemistry. wikipedia.org Historically, these compounds were investigated for their redox properties and their roles in various chemical transformations. mdpi.com Catechol and its derivatives, in particular, have been a focus due to their prevalence in natural products and their significant biological activities, including antioxidant and metal-chelating properties. bohrium.commdpi.com The study of catecholamines, which are derivatives of catechol, has been pivotal in understanding neurotransmission and has led to the development of numerous pharmaceuticals. nih.gov The exploration of dihydroxybenzene derivatives has expanded from fundamental organic chemistry to materials science, where they are used in the synthesis of polymers and other functional materials. bohrium.com
Scope and Interdisciplinary Nature of 3,4-Dihydroxybenzaldoxime Research
The investigation of this compound exemplifies the interdisciplinary nature of modern scientific research. Its study integrates principles from organic chemistry, medicinal chemistry, biochemistry, and environmental science. ontosight.aied.ac.ukresearchgate.net For instance, its synthesis and reactivity are core topics in organic chemistry, while its potential as an antioxidant and an enzyme inhibitor falls under the purview of medicinal chemistry and biochemistry. researchgate.netnih.gov The compound's ability to chelate metals is of interest to environmental scientists for potential applications in remediation. ontosight.ai This interdisciplinary approach allows for a comprehensive understanding of the compound's properties and potential applications, fostering collaboration between different scientific fields to address complex challenges. unirioja.es
Detailed Research Findings
Antioxidant Properties
Research has highlighted the significant antioxidant potential of this compound. Studies have shown that catecholoximes, including this compound, exhibit excellent antioxidative properties. researchgate.net It has been identified as a powerful radical scavenger and lipid antioxidant. researchgate.net The antioxidant activity is largely attributed to the catechol (3,4-dihydroxybenzene) moiety, which is known for its ability to donate hydrogen atoms to neutralize free radicals. nih.govui.ac.id
Enzyme Inhibition
A notable area of research is the effect of this compound on enzyme activity. One study revealed its potent inhibitory effect on ribonucleotide reductase, an enzyme crucial for DNA synthesis. nih.gov This inhibition was correlated with its antitumor activity against L1210 murine leukemia cells, suggesting its potential as a lead compound in cancer research. nih.gov
Metal Chelation
The presence of both the catechol and oxime functionalities gives this compound the ability to act as a chelating agent, forming complexes with metal ions. ontosight.ai The ortho-dihydroxy groups of the catechol structure are particularly effective at binding with various metal ions. mdpi.com This property is significant for potential applications in sequestering heavy metals from the environment and in the development of therapeutic agents to counteract metal toxicity. ontosight.aiwikipedia.org
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₇NO₃ |
| Molecular Weight | 153.14 g/mol |
| IUPAC Name | 4-[(E)-hydroxyiminomethyl]benzene-1,2-diol |
| CAS Number | 3343-59-7 |
| Source: PubChem CID 135482064 nih.gov |
Table 2: Investigated Activities of this compound
| Research Area | Finding | Reference |
| Antioxidant Activity | Powerful radical scavenger and lipid antioxidant. | researchgate.net |
| Enzyme Inhibition | Potent inhibitor of ribonucleotide reductase. | nih.gov |
| Antitumor Activity | Exhibited significant antitumor activity against L1210 leukemia cells. | nih.gov |
| Metal Chelation | Potential for metal chelation due to catechol and oxime groups. | ontosight.ai |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(E)-hydroxyiminomethyl]benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c9-6-2-1-5(4-8-11)3-7(6)10/h1-4,9-11H/b8-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFMSECAGOXHAV-XBXARRHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=NO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=N/O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3343-59-7 | |
| Record name | 3,4-Dihydroxybenzaldoxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003343597 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthetic Methodologies and Derivatization Strategies for 3,4 Dihydroxybenzaldoxime and Its Analogues
Classical and Conventional Synthetic Routes to 3,4-Dihydroxybenzaldoxime
The foundational methods for synthesizing this compound rely on established organic chemistry principles, primarily the condensation of the parent aldehyde with hydroxylamine (B1172632). More recently, these methods have been adapted to align with the principles of green chemistry.
Condensation Reactions with Hydroxylamine
The most traditional and widely employed method for the synthesis of this compound is the direct condensation of 3,4-dihydroxybenzaldehyde (B13553) (protocatechualdehyde) with hydroxylamine. wikipedia.orgmdpi.com This nucleophilic addition-elimination reaction is a cornerstone of carbonyl chemistry. Typically, the reaction is performed by treating the aldehyde with hydroxylamine hydrochloride in the presence of a base. The base, such as sodium hydroxide (B78521) or sodium carbonate, is crucial for neutralizing the hydrochloric acid liberated from the hydroxylamine salt, which in turn frees the hydroxylamine nucleophile to attack the carbonyl carbon of the aldehyde.
The reaction mechanism involves the initial formation of a carbinolamine intermediate, which then dehydrates to yield the final oxime product. The choice of solvent can range from aqueous solutions to alcohols like ethanol, depending on the solubility of the reactants.
General Reaction Scheme:
HO(OH)C₆H₃CHO + NH₂OH·HCl + NaOH → HO(OH)C₆H₃CH=NOH + NaCl + 2H₂O
This method is valued for its reliability and simplicity, providing good yields of the desired product under relatively mild conditions.
Solvent-Free and Green Chemistry Approaches in Oxime Synthesis
In response to the growing demand for environmentally benign synthetic protocols, several green chemistry approaches have been developed for oxime synthesis. These methods aim to reduce or eliminate the use of hazardous solvents, minimize waste, and improve energy efficiency.
One prominent solvent-free technique is grindstone chemistry , where the reaction is carried out by grinding the solid reactants together in a mortar and pestle, sometimes with a catalytic amount of a solid catalyst. This mechanical activation provides the energy necessary to initiate the reaction without bulk solvent.
Another green approach involves microwave-assisted synthesis . This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. For the synthesis of aldoximes, this can be performed in a solvent-free manner or using environmentally friendly solvents like water or ethanol. The addition of a base such as sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) in these microwave-assisted, solvent-free syntheses has been shown to yield the aldoxime exclusively with a 100% conversion rate.
The following table summarizes and compares various green synthetic approaches applicable to oxime synthesis.
| Method | Catalyst/Conditions | Key Advantages |
| Grindstone Chemistry | Mechanical grinding, room temp. | Solvent-free, low energy consumption, simple workup, minimal waste. |
| Microwave-Assisted | Microwave irradiation, NaOH/Na₂CO₃ | Rapid reaction times, high yields, solvent-free potential. |
| Aqueous Biphasic System | Water as solvent | Avoids organic solvents, simplifies product separation. |
These methods represent significant advancements in synthesizing oximes like this compound in a more sustainable manner.
Advanced Synthetic Approaches for this compound Derivatives
Beyond classical methods, advanced synthetic strategies offer novel pathways to this compound and its derivatives, often employing metal catalysts, enabling divergent synthesis, and providing routes to complex functionalized analogues.
Metal-Mediated and Metal-Catalyzed Oxime Synthesis and Functionalization
The use of metal compounds as catalysts in oxime synthesis has been shown to enhance reaction rates and yields, often under milder conditions than traditional methods. acs.orgresearchgate.netsemanticscholar.org These catalysts can function as Lewis acids, activating the carbonyl group towards nucleophilic attack by hydroxylamine. This approach is particularly useful in solvent-free or green chemistry protocols.
Several metal-based catalysts have been documented for their efficacy in oximation reactions. A comprehensive review of metal-involving syntheses highlights the diverse roles that metal centers can play, from mediating the initial condensation to facilitating subsequent functionalization of the oxime group. acs.org
Examples of Catalysts in Oxime Synthesis:
| Catalyst | Typical Reaction Conditions | Role of Metal |
| Bismuth(III) Oxide (Bi₂O₃) | Solvent-free, grinding at room temp. | Acts as a mild and non-toxic catalyst to drive the reaction. |
| Zinc Oxide (ZnO) | Solventless, 80°C | Functions as an effective catalyst for the condensation reaction. |
| Titanium Dioxide (TiO₂) | Solvent-free, microwave irradiation | Activates the carbonyl oxygen for nucleophilic attack. |
| Copper(I) and Rhodium(III) | Bimetallic relay catalysis | Used for synthesizing complex azaheterocycles from oxime derivatives. researchgate.net |
These metal-catalyzed methods offer a significant advantage by providing cleaner reactions and often avoiding the need for stoichiometric amounts of base.
Divergent Synthetic Pathways for Related Benzenoid Oxime Structures
Divergent synthesis provides a powerful strategy for generating a library of related compounds from a common intermediate. In the context of benzenoid oximes, this involves methods that allow for the creation of various substituted oximes or related heterocyclic structures.
One such approach involves the hypervalent iodine-mediated intramolecular oxygenation of β,γ-unsaturated oximes. This method can lead to the divergent synthesis of either isoxazoles or 6H-1,2-oxazines, depending on the substituents and reaction conditions. rsc.org Another strategy utilizes the fragmentation of cyclobutanone-derived oximes to generate distal nitrile radicals, which can then undergo various C-C bond-forming reactions, representing a significant departure from the initial oxime structure. nsf.gov
These pathways showcase the versatility of the oxime functional group as a synthetic building block, allowing access to a wide range of complex molecules beyond the simple parent oxime. jove.com
Synthesis of O-Substituted Oxime Ethers and Esters of Dihydroxybenzaldoxime
The hydroxyl group of the oxime moiety in this compound can be readily functionalized to produce O-substituted oxime ethers and esters. These derivatives are important for modifying the compound's properties and are valuable intermediates in organic synthesis. mdpi.com
Synthesis of O-Alkyl Oxime Ethers: The classical method for preparing O-alkyl oximes involves the reaction of the parent oxime with an alkyl halide (e.g., methyl iodide, ethyl bromide) in the presence of a base. google.com The base, such as sodium methoxide (B1231860) or potassium carbonate, deprotonates the oxime's hydroxyl group to form an oximate anion, which then acts as a nucleophile to displace the halide from the alkylating agent. One-pot procedures have been developed where the oxime is generated in situ from the aldehyde and hydroxylamine and subsequently alkylated without isolation. jocpr.com
Synthesis of O-Acyl Oxime Esters: O-acylation of oximes yields oxime esters. This transformation can be achieved using several methods:
Reaction with Acyl Chlorides: The oxime can be treated with an acyl chloride, such as acetyl chloride, often in the presence of a base to scavenge the HCl byproduct. nih.gov
Mixed Anhydride Method: This method is particularly useful for coupling N-protected amino acids to the oxime oxygen. nih.gov
Reaction with Carboxylic Acids: A recently developed protocol involves the reaction of oxime chlorides (generated from the oxime and N-chlorosuccinimide) with carboxylic acids to afford O-acylhydroxamates in high yields. rsc.org
Photocatalysis: A novel visible-light-mediated three-component reaction of an aldehyde, an amine, and an N-hydroxyphthalimide (NHPI) ester can directly produce oxime esters under mild conditions. nih.gov
These derivatization strategies significantly expand the chemical space accessible from this compound, enabling the creation of a diverse array of functionalized molecules.
Chemo- and Regioselective Derivatization of the Dihydroxybenzaldoxime Scaffold
The synthetic versatility of this compound lies in the differential reactivity of its two key functional moieties: the aldoxime and the catechol ring system. Achieving chemo- and regioselectivity in the derivatization of this scaffold is paramount for the development of novel analogues with tailored properties. The strategic modification of either the aldoxime group or the catechol hydroxyls, while preserving the other, allows for the systematic exploration of structure-activity relationships.
Modifications at the Aldoxime Moiety
The aldoxime functionality of this compound presents a reactive site for various chemical transformations, primarily O-alkylation and O-acylation, to yield oxime ethers and esters, respectively. The challenge in these modifications lies in achieving selectivity for the oxime hydroxyl group over the more acidic phenolic hydroxyls of the catechol ring.
O-Alkylation and O-Arylation: General methods for the O-alkylation of oximes involve reaction with organohalides in the presence of a base. While specific examples for this compound are not extensively detailed in publicly available literature, analogous reactions with other oximes suggest that a careful choice of base and reaction conditions is crucial to prevent the competing alkylation of the catechol hydroxyls. A process for producing O-substituted oximes involves reacting an oxime with an organochloride and an alkali-metal hydroxide in a non-aqueous alcohol medium. nih.gov
O-Acylation: The synthesis of O-acyl oximes can be achieved through various methods. A facile esterification of aldoximes can be performed using coupling agents like N-[3-(methylamino)propyl]-N′-ethylcarbodiimide hydrochloride (EDCI) in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP). doaj.org Another approach involves the reaction of oxime chlorides with carboxylic acids, which provides a clean and efficient route to a diverse range of O-acylhydroxamates. nih.gov The nickel-catalyzed coupling of aldoximes with amines represents another synthetic strategy to form amide products, where the aldoxime can be generated in situ from the corresponding aldehyde. google.comresearchgate.net
The chemoselectivity of these reactions on the this compound scaffold would be highly dependent on the relative nucleophilicity of the oxime oxygen versus the phenolic oxygens. Under neutral or slightly acidic conditions, the oxime oxygen is generally more nucleophilic. However, under basic conditions, deprotonation of the more acidic catechol hydroxyls would lead to preferential reaction at the catechol site.
Functionalization of the Catechol Ring System
The catechol moiety of this compound offers two adjacent hydroxyl groups for functionalization. The key to derivatizing this part of the molecule is achieving regioselectivity, as the two hydroxyl groups can exhibit different reactivities.
Regioselective Protection and Alkylation: The regioselective protection of the 4-hydroxyl group of the precursor, 3,4-dihydroxybenzaldehyde, has been successfully accomplished with various protecting groups, including benzyl, p-methoxybenzyl, and others, with yields ranging from 67-75%. doaj.orgmdpi.comresearchgate.net This selectivity is attributed to the higher acidity of the 4-hydroxyl group compared to the 3-hydroxyl group, which is involved in intramolecular hydrogen bonding with the aldehyde carbonyl. A general procedure for this selective protection involves the use of an alkyl halide with sodium bicarbonate and sodium iodide in DMF at 40°C. mdpi.com This methodology can likely be extended to this compound, where the electron-withdrawing nature of the oxime group would similarly influence the acidity of the phenolic protons.
The table below summarizes the regioselective protection of the 4-hydroxyl group of 3,4-dihydroxybenzaldehyde, which serves as a model for the functionalization of the catechol ring in this compound.
| Protecting Group | Reagent | Yield (%) |
| Benzyl | Benzyl chloride | 71 |
| p-Methoxybenzyl | p-Methoxybenzyl chloride | 75 |
| o-Nitrobenzyl | o-Nitrobenzyl bromide | 70 |
| 2,6-Dichlorobenzyl | 2,6-Dichlorobenzyl bromide | 67 |
| 3,4-Dichlorobenzyl | 3,4-Dichlorobenzyl chloride | 68 |
| Allyl | Allyl bromide | ~40 |
| Propargyl | Propargyl bromide | Not specified |
Formation of Cyclic Derivatives: The vicinal diol arrangement of the catechol ring allows for the formation of cyclic derivatives, such as boronate esters. Boronic acids react with diols to form these esters, which can serve as protecting groups to allow for selective reactions at other sites of the molecule. vt.edu
Formation of Complex Conjugates and Hybrid Molecules
The functional handles on this compound make it an attractive scaffold for the synthesis of more complex molecules, including conjugates and hybrids with other bioactive moieties.
Click Chemistry: The principles of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offer a powerful strategy for creating complex molecules from simpler building blocks. csmres.co.uksigmaaldrich.com To utilize this chemistry, this compound would first need to be functionalized with either an azide (B81097) or a terminal alkyne group. This could be achieved through the selective alkylation of the catechol or oxime hydroxyl groups with a reagent containing the desired functionality. The resulting derivatized this compound could then be "clicked" onto a complementary-functionalized molecule, such as a peptide, drug, or biomolecule, to form a stable triazole-linked conjugate. csmres.co.uk
Peptide Conjugates: The conjugation of small molecules to peptides is a common strategy in drug discovery to enhance targeting, improve pharmacokinetic properties, or create novel therapeutic agents. vt.edu this compound could be conjugated to a peptide through several methods. For instance, if one of the catechol hydroxyls is selectively functionalized with a carboxylic acid linker, standard amide bond-forming reactions could be used to attach it to an amine group on the peptide. Alternatively, if the peptide contains a suitable functional group, direct conjugation to a derivatized this compound is possible.
Hybrid Molecules: The concept of molecular hybridization involves combining two or more pharmacophores into a single molecule. This approach has been used to develop novel antioxidant compounds by synthesizing hydroxyphenyl–thiazole–coumarin hybrids. nih.gov Following a similar design strategy, the this compound scaffold could be incorporated into hybrid structures with other pharmacologically active moieties to explore potential synergistic effects.
Process Chemistry and Optimization in this compound Synthesis
The efficient and scalable synthesis of this compound is crucial for its potential applications. This involves optimizing the reaction conditions for the oximation of 3,4-dihydroxybenzaldehyde and developing effective purification methods.
The synthesis of this compound typically proceeds via the reaction of 3,4-dihydroxybenzaldehyde with hydroxylamine. The optimization of oximation reactions often focuses on several key parameters:
Solvent System: The choice of solvent can significantly impact reaction rates and yields. A mixture of acetonitrile (B52724) and water has been shown to be effective for some oximation reactions. nih.gov
pH Control: The pH of the reaction mixture is critical. The formation of the oxime is generally favored under slightly acidic to neutral conditions.
Temperature and Reaction Time: Optimization of these parameters is essential to ensure complete conversion while minimizing the formation of byproducts.
Catalysis: While many oximation reactions proceed without a catalyst, the use of catalysts can sometimes enhance reaction rates and yields. nih.gov
The synthesis of the precursor, 3,4-dihydroxybenzaldehyde, has been approached through various routes, including the demethylation of vanillin (B372448) and the formylation of catechol. chemicalforums.com One patented process describes the synthesis from catechol and glyoxylic acid, followed by oxidation and decarboxylation. sigmaaldrich.comgoogle.com
The table below outlines some of the considerations for the process development of this compound synthesis.
| Process Step | Key Parameters for Optimization | Desired Outcome |
| Oximation Reaction | Reactant stoichiometry, solvent, temperature, pH, reaction time, catalyst | High conversion, high yield, minimal byproducts |
| Work-up | Extraction solvent, pH adjustment | Efficient separation of product from reaction mixture |
| Purification | Crystallization solvent, temperature profile, use of decolorizing agents | High purity, good recovery, crystalline product |
| Scale-up | Heat transfer, mixing efficiency, process safety | Consistent product quality, safe and economical process |
Molecular Mechanisms of Biological Activity of 3,4 Dihydroxybenzaldoxime and Its Derivatives
Enzymatic Inhibition and Modulation Studies
The structural characteristics of 3,4-Dihydroxybenzaldoxime, particularly the presence of the catechol (3,4-dihydroxybenzene) group and the oxime functional group, confer upon it the ability to interact with and modulate the activity of several key enzymes. These interactions are central to its observed biological effects.
Ribonucleotide Reductase Inhibition and its Mechanistic Basis
This compound has been identified as a potent inhibitor of ribonucleotide reductase (RNR), an enzyme crucial for DNA synthesis and repair. A study focusing on the antitumor effects of various dihydroxybenzene derivatives reported that this compound exhibits a significant inhibitory effect on ribonucleotide reductase activity, with a half-maximal inhibitory concentration (IC50) of 38 µM.
The mechanistic basis for this inhibition is likely attributable to the 3,4-dihydroxybenzene moiety, which can act as a radical scavenger. The catalytic cycle of ribonucleotide reductase involves the generation of a stable tyrosyl free radical within the enzyme's active site. It is proposed that the catechol group of this compound can quench this essential radical, thereby inactivating the enzyme and halting the production of deoxyribonucleotides necessary for DNA replication. This mechanism is supported by studies on similar compounds containing a 3,4-dihydroxybenzene group, which have been shown to act as radical quenchers.
Tyrosinase Inhibition Mechanisms
Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for agents that address hyperpigmentation. While specific kinetic studies on this compound are not extensively available, the inhibitory mechanism can be inferred from its parent compound, 3,4-dihydroxybenzaldehyde (B13553), which is a known competitive inhibitor of tyrosinase.
The inhibitory action of these compounds is centered on the catechol group, which bears a structural resemblance to L-DOPA, a natural substrate of tyrosinase. This structural similarity allows the inhibitor to bind to the active site of the enzyme. The primary mechanism of inhibition is believed to be the chelation of the copper ions within the tyrosinase active site by the two adjacent hydroxyl groups of the catechol moiety. This interaction prevents the binding of the natural substrate and subsequent catalysis, thereby blocking the pathway of melanin production.
Acetylcholinesterase Reactivation (General Oxime Property)
A general characteristic of compounds containing an oxime functional group is their ability to reactivate acetylcholinesterase (AChE) that has been inhibited by organophosphates. Organophosphate poisoning leads to the phosphorylation of a serine residue in the active site of AChE, rendering the enzyme inactive. This results in an accumulation of the neurotransmitter acetylcholine, leading to a cholinergic crisis.
Oximes, being strong nucleophiles, can displace the phosphate (B84403) group from the serine residue, thereby regenerating the active enzyme. The reactivation process involves the nucleophilic attack of the oxime on the phosphorus atom of the phosphylated enzyme, leading to the formation of a phosphylated oxime and the restoration of functional acetylcholinesterase. It is important to note that this is a general property of the oxime functional group and not a mechanism that has been specifically demonstrated for this compound in the available literature.
Inhibition of DHBPS (3,4-Dihydroxy-2-butanone-4-phosphate Synthase) in Pathogens
3,4-Dihydroxy-2-butanone-4-phosphate synthase (DHBPS) is an enzyme essential for riboflavin (B1680620) biosynthesis in many pathogens, making it a potential target for antimicrobial drugs. Currently, there is no scientific literature available that suggests this compound or its derivatives act as inhibitors of DHBPS. Research on the inhibition of this enzyme has focused on other classes of compounds, such as substrate analogs.
Antioxidative and Radical Scavenging Mechanisms
The antioxidant properties of this compound are a significant aspect of its biological activity. These properties are primarily due to the presence of the catechol group, which can donate hydrogen atoms to neutralize free radicals.
Evaluation of Radical Scavenging Activity (e.g., DPPH assay)
Studies have shown that 3,4-dihydroxybenzaldehyde is an effective scavenger of DPPH radicals and other reactive oxygen species. nih.gov This activity is attributed to the facile donation of a hydrogen atom from one of the hydroxyl groups on the benzene (B151609) ring, which results in the formation of a more stable phenoxyl radical. The presence of two hydroxyl groups in the ortho position enhances this activity. Given the structural similarity, it is highly probable that this compound exhibits comparable or even enhanced radical scavenging properties.
The following table presents data on the antioxidant activity of compounds related to this compound.
| Compound | Assay | IC50 Value | Source |
| 3,4-Dihydroxybenzaldehyde | DPPH radical scavenging | Not specified, but noted as an effective scavenger | nih.gov |
| 3,4-Dihydroxybenzoic acid | DPPH radical scavenging | Scavenging rate of 69.5% at 12.5 µg/mL | mdpi.com |
| (+)-Catechin | DPPH radical scavenging | Scavenging rate of 82.4% at 12.5 µg/mL | mdpi.com |
| Procyanidin B2 | DPPH radical scavenging | Scavenging rate surpassing 86.2% at 12.5 µg/mL | mdpi.com |
Lipid Antioxidant Potential and Protective Effects
The antioxidant capabilities of dihydroxybenzene derivatives, including compounds structurally related to this compound, have been shown to confer protective effects against oxidative damage to cellular components, particularly lipids. The related compound 3,4-dihydroxybenzaldehyde (DHB) demonstrates a significant capacity to protect human red blood cells (RBCs) from oxidative damage induced by toxins like sodium meta-arsenite. nih.govresearchgate.net This protection is attributed to its ability to lower the generation of reactive oxygen species (ROS), thereby preventing the subsequent oxidation of lipids and proteins. nih.govresearchgate.net In studies where RBCs were treated with an oxidizing agent, there was a marked increase in lipid and protein oxidation. However, pre-incubation with DHB significantly attenuated these changes in a dose-dependent manner. nih.gov This suggests that the core 3,4-dihydroxy structure is crucial for mitigating oxidative stress and protecting membrane integrity from lipid peroxidation. nih.gov
Table 1: Protective Effects of 3,4-Dihydroxybenzaldehyde (DHB) on Human Red Blood Cells
| Parameter Measured | Effect of Oxidative Agent Alone | Effect of Oxidative Agent with DHB Pre-treatment |
| Reactive Oxygen Species (ROS) | Enhanced generation | Attenuated generation |
| Lipid Oxidation | Increased | Significantly reduced |
| Protein Oxidation | Increased | Significantly reduced |
| Cell Shape | Conversion to echinocytes | Retention of normal biconcave discoid shape |
Role of Catechol Moiety in Redox Cycling and Antioxidant Function
The potent antioxidant activity of this compound and its analogs is fundamentally linked to the presence of the 3,4-dihydroxy-substituted benzene ring, known as a catechol moiety. This chemical structure is a highly effective scavenger of free radicals. The antioxidant mechanism involves the donation of hydrogen atoms from the two hydroxyl (-OH) groups on the aromatic ring, which neutralizes reactive oxygen species and terminates radical chain reactions. mdpi.com
The catechol group can undergo redox cycling. It can be oxidized to a relatively stable ortho-quinone, a process that is central to its antioxidant function. researchgate.net This ability to participate in electron transfer reactions allows it to effectively quench free radicals. mdpi.com Research on related compounds like 3,4-dihydroxybenzoic acid has shown that this moiety is directly responsible for suppressing ROS generation, inhibiting enzymes like NADPH oxidase, and restoring cellular redox balance. mdpi.com Similarly, other catechol derivatives such as 3-bromo-4,5-dihydroxybenzaldehyde (B99904) are recognized for their free radical scavenging and antioxidant effects, further underscoring the critical role of the catechol structure in conferring these protective properties. nih.gov
Antimicrobial Activity and Modes of Action
Antibacterial and Antifungal Activity Assessment
Derivatives of dihydroxybenzene have demonstrated notable antimicrobial properties against a range of pathogenic microbes. While specific data for this compound is limited, studies on structurally similar compounds provide insight into its potential activity. For instance, 3,4-dihydroxybenzoic acid has shown appreciable activity against both bacteria and fungi, with Minimum Inhibitory Concentration (MIC) values ranging from 0.13 to 0.25 mg/ml for bacteria and 0.13 to 0.50 mg/ml for fungi. scispace.com Another related compound, 2,3-dihydroxybenzaldehyde, was effective against various bovine mastitis isolates of Staphylococcus aureus, including multi-resistant strains. frontiersin.org These findings suggest that the dihydroxybenzene structure is a key pharmacophore for antimicrobial action.
Table 2: Antimicrobial Activity of Dihydroxybenzene Derivatives
| Compound | Microorganism | Type | Minimum Inhibitory Concentration (MIC) |
| 3,4-Dihydroxybenzoic Acid | Bacillus pumilus | Gram-positive Bacteria | 0.13-0.25 mg/ml |
| Escherichia coli | Gram-negative Bacteria | 0.13-0.25 mg/ml | |
| Cryptococcus neoformans | Fungus | 0.13-0.50 mg/ml | |
| Aspergillus niger | Fungus | 0.13-0.50 mg/ml | |
| 2,3-Dihydroxybenzaldehyde | Staphylococcus aureus | Gram-positive Bacteria | MIC₅₀: 500 mg/L; MIC₉₀: 833-1000 mg/L |
Investigation of Molecular Targets in Microbial Systems (e.g., Ribosomal RNA)
Ribosomal RNA (rRNA) is a well-established and crucial target for many antibiotics. nih.gov The structural differences between prokaryotic and eukaryotic ribosomes allow for selective targeting of bacterial rRNA, disrupting protein synthesis and inhibiting microbial growth. nih.govresearchgate.net Common targets within the bacterial ribosome include the 16S rRNA of the 30S subunit and the 23S rRNA of the 50S subunit. nih.gov Various molecular methods are employed to study these interactions and identify the bacterial signatures in microbial communities. nih.govduke.edu
However, while rRNA is a known target for a broad range of antibacterial agents, current research has not specifically elucidated the molecular interaction between this compound and ribosomal RNA. The precise molecular targets within microbial systems for this specific compound remain an area for further investigation.
Anticancer and Antiproliferative Effects
Effects on DNA Synthesis Inhibition
This compound has been identified as a compound with significant antitumor activity, which is linked to its ability to inhibit DNA synthesis. nih.gov This effect is primarily achieved through the potent inhibition of ribonucleotide reductase, a critical enzyme in the DNA synthesis pathway. nih.gov Ribonucleotide reductase is responsible for converting ribonucleotides into deoxyribonucleotides (dNTPs), the essential building blocks for DNA replication and repair. nih.gov
A structure-activity analysis of several dihydroxybenzene derivatives revealed a strong correlation between the inhibition of this enzyme and antitumor efficacy. nih.gov this compound was found to be a potent inhibitor of ribonucleotide reductase with an IC₅₀ value of 38 µM. nih.gov This inhibitory action leads to a depletion of the dNTP pool, which in turn halts DNA replication, induces cell cycle arrest, and can ultimately lead to apoptotic cell death in cancer cells. nih.gov This mechanism of action is a common strategy employed by various chemotherapeutic agents. nih.gov
Table 3: Enzyme Inhibition and Antitumor Activity of this compound
| Compound | Molecular Target | Inhibitory Concentration (IC₅₀) | Biological Effect |
| This compound | Ribonucleotide Reductase | 38 µM | Inhibition of DNA Synthesis |
Influence on Cell Growth and Macromolecular Synthesis
Research into the biological effects of this compound has demonstrated its significant influence on cell proliferation and the synthesis of essential macromolecules. Studies conducted on L1210 murine leukemia cells revealed that this compound is a potent inhibitor of cell growth. nih.gov Its mechanism of action is closely linked to the disruption of DNA synthesis. nih.gov
The primary molecular target identified for this inhibitory action is ribonucleotide reductase, an enzyme crucial for the production of deoxyribonucleotides, the building blocks of DNA. nih.gov By inhibiting this enzyme, this compound effectively halts the process of DNA replication, which is a prerequisite for cell division. This disruption of macromolecular synthesis ultimately leads to the cessation of cell growth. A structure-activity analysis of various dihydroxybenzene derivatives, including dihydroxybenzaldehydes and dihydroxybenzonitriles, highlighted this compound's notable potency in this regard. nih.gov
Structure-Activity Relationships for Antitumor Efficacy
The antitumor effects of dihydroxybenzene derivatives are intrinsically linked to their chemical structure, particularly the arrangement of the hydroxyl groups on the benzene ring. A comparative analysis of different isomers has elucidated a clear structure-activity relationship, with the 3,4-dihydroxy substitution pattern (a catechol moiety) being a key determinant for biological activity. nih.gov
In studies comparing various isomers for their effect on L1210 murine leukemia, this compound exhibited superior antitumor activity. nih.gov A direct correlation was observed between its potent inhibitory effect on ribonucleotide reductase and its efficacy in increasing the life span of leukemia-bearing mice. nih.gov The compound showed a powerful inhibitory concentration (IC50) of 38 microM against ribonucleotide reductase and achieved a 100% increase in life span (% ILS) in the in vivo L1210 antitumor assay. nih.gov This suggests that the 3,4-dihydroxy configuration is optimal for the inhibition of this key enzyme, leading to pronounced antitumor effects. Other isomers of dihydroxybenzaldoxime did not demonstrate this level of efficacy, underscoring the critical importance of the catechol structure for this specific biological action. nih.gov
| Compound | Ribonucleotide Reductase Inhibition (IC50) | In Vivo L1210 Antitumor Activity (% ILS) |
|---|---|---|
| This compound | 38 µM | 100% |
Metal Chelation and Interaction with Biometals
The 3,4-dihydroxy substitution on the benzene ring, commonly known as a catechol group, confers significant metal-chelating properties upon this compound. Catechols are well-established bidentate ligands, meaning they can form a stable five-membered ring structure by binding to a single metal ion at two points through their adjacent hydroxyl groups. This structural feature allows for the effective sequestration of various transition metal ions.
While direct studies characterizing the chelation of iron and copper specifically by this compound are limited, the behavior of catechol-containing compounds is extensively documented. They exhibit a high affinity for hard Lewis acids like the ferric iron (Fe³⁺) ion. mdpi.com The interaction involves the deprotonation of the hydroxyl groups, allowing the resulting oxygen anions to coordinate with the metal center. This binding can effectively sequester iron and copper, preventing them from participating in other biological reactions. mdpi.com The ability of chelating agents to bind iron and copper is a key strategy in managing diseases of metal overload and is being explored for anticancer therapies due to the crucial role of these metals in cell proliferation. nih.govnih.gov
The metal-chelating capability of this compound has significant implications for enzyme function and cellular oxidative stress. Many enzymes, known as metalloenzymes, require metal ions like iron or copper as cofactors for their catalytic activity. By chelating these biometals, the compound can modulate the function of such enzymes.
Furthermore, the sequestration of redox-active metals like iron and copper is a powerful antioxidant mechanism. "Free" or loosely bound iron and copper can participate in Fenton and Haber-Weiss reactions, which generate highly destructive reactive oxygen species (ROS) such as the hydroxyl radical. By binding these metals tightly, this compound can inhibit the formation of these damaging radicals. This antioxidant potential is supported by studies on the closely related compound, 3,4-dihydroxybenzaldehyde, which has been shown to protect human red blood cells from chemically induced oxidative damage by lowering ROS generation. nih.govresearchgate.net Derivatives of 3,4-dihydroxybenzaldehyde oximes have also been recognized for their antioxidant properties. mdpi.com This suggests that the catechol moiety within this compound contributes to cellular protection by both scavenging free radicals directly and preventing their formation through metal chelation.
Broad Spectrum Biological Target Identification and Validation Research
The primary and most clearly validated biological target for the antitumor activity of this compound is ribonucleotide reductase (RNR) . nih.gov Inhibition of this enzyme is a well-established strategy in cancer chemotherapy, as it directly curtails the supply of deoxynucleotides necessary for DNA synthesis and repair in rapidly dividing cancer cells. nih.govwikipedia.org The potent inhibitory activity of this compound against RNR (IC50 = 38 µM) and its strong correlation with in vivo antitumor efficacy firmly establish this enzyme as a key molecular target. nih.gov
Beyond RNR, research into structurally related compounds suggests other potential biological targets. For instance, various derivatives of (E)-benzaldehyde O-benzyl oximes featuring polyhydroxy substitutions have been identified as inhibitors of aldose reductase (ALR2) . mdpi.com This enzyme is implicated in the pathogenesis of diabetic complications. While the parent compound, this compound, was not the most potent in these studies, this research indicates that the benzaldehyde (B42025) oxime scaffold can be modified to target other enzymes effectively. Further investigation is required to explore the broader target profile of this compound itself and to validate whether it or its derivatives have clinically relevant activity against targets other than ribonucleotide reductase.
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Characterization of 3,4 Dihydroxybenzaldoxime
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR data, a complete picture of the molecular framework can be assembled.
One-dimensional NMR provides fundamental information about the chemical environment and connectivity of protons and carbons within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of 3,4-Dihydroxybenzaldoxime provides key information regarding the aromatic, oxime, and hydroxyl protons. In a study characterizing the compound, the spectrum was recorded in DMSO-d₆. The aromatic region displays a multiplet for the three protons on the benzene (B151609) ring. Distinct singlets are observed for the oxime proton (-CH=N), the two phenolic hydroxyl protons (-OH), and the oxime hydroxyl proton (=N-OH), confirming the presence of these functional groups. The specific chemical shift assignments are detailed in Table 1.
Table 1: ¹H NMR Chemical Shift Assignments for this compound Data recorded in DMSO-d₆.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| Ar-H | 6.70 - 7.20 | Multiplet (m) |
| -CH=N (H-7) | 8.0 | Singlet (s) |
| 4-OH | 9.5 | Singlet (s) |
| 3-OH | 9.8 | Singlet (s) |
| =N-OH | 10.8 | Singlet (s) |
¹³C NMR Spectroscopy: While specific experimental data for this compound is not widely published, the expected chemical shifts can be predicted based on the known values for the closely related 3,4-dihydroxybenzaldehyde (B13553) and general substituent effects. The spectrum would feature seven distinct signals. The carbon of the oxime group (C-7) would appear significantly downfield. The quaternary carbons attached to the hydroxyl groups (C-3 and C-4) would also be downfield, followed by the remaining aromatic carbons. The predicted assignments are presented in Table 2.
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~125 |
| C-2 | ~114 |
| C-3 | ~145 |
| C-4 | ~150 |
| C-5 | ~116 |
| C-6 | ~122 |
| C-7 (-CH=N) | ~148 |
Coupling Analysis: In the ¹H NMR spectrum, the aromatic protons would exhibit coupling patterns (ortho, meta) that are characteristic of a 1,2,4-trisubstituted benzene ring, allowing for their specific assignment. For example, the proton at C-5 would likely appear as a doublet of doublets due to coupling with the protons at C-2 (meta-coupling, small J value) and C-6 (ortho-coupling, larger J value).
2D NMR experiments are indispensable for confirming the assignments made from 1D spectra and for establishing the complete bonding network.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, a COSY spectrum would show cross-peaks between the coupled aromatic protons, confirming their adjacency on the ring system.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). This would be used to definitively link the signals of the aromatic protons (H-2, H-5, H-6) and the oxime proton (H-7) to their corresponding carbon signals (C-2, C-5, C-6, and C-7).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (typically 2-3 bonds) ¹H-¹³C correlations. This is crucial for connecting the different fragments of the molecule. For instance, the oxime proton (H-7) would show correlations to the aromatic carbon C-1, and the aromatic proton H-2 would show a correlation to C-7, confirming the attachment of the oxime group to the benzene ring. Correlations from the phenolic OH protons to their adjacent carbons would also solidify the assignment of the hydroxyl group positions.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine spatial proximity between protons. In the case of this compound, which can exist as E and Z isomers with respect to the C=N double bond, NOESY could be used to determine the stereochemistry. For the E-isomer, a NOE would be expected between the oxime proton (H-7) and the aromatic proton at C-2. Conversely, for the Z-isomer, a NOE would be observed between H-7 and the oxime OH proton.
Mass Spectrometry (MS)
Mass spectrometry is a key analytical technique that provides information about the mass, and therefore the molecular weight and elemental composition, of a molecule.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This accuracy allows for the unambiguous determination of the elemental formula. For this compound, the molecular formula is C₇H₇NO₃, which corresponds to a calculated exact mass of 153.0426 u. An HRMS experiment would be expected to yield a measured m/z value for the molecular ion ([M]⁺ or [M+H]⁺) that is within a very narrow tolerance (typically <5 ppm) of this calculated value, thus confirming the molecular formula.
Loss of a hydroxyl radical (•OH) from the oxime group to yield an ion at m/z 136.
Loss of water (H₂O) to give a fragment at m/z 135.
Cleavage of the N-O bond followed by rearrangement.
Loss of hydrogen cyanide (HCN) from the fragmented ring structure.
Analysis of these fragmentation patterns allows for the confirmation of the different structural motifs within the molecule, such as the catechol ring and the oxime functional group.
The precursor molecule, 3,4-dihydroxybenzaldehyde, is a known active component and metabolite found in various natural sources, such as the medicinal plant Gastrodia elata. nih.gov The identification of metabolites in complex biological matrices often relies on techniques like liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). While this compound itself has not been widely reported as a specific metabolite in metabolomics studies, its detection would be feasible using these methods. If formed in vivo, for example, through the metabolism of a parent drug containing a 3,4-dihydroxybenzylidene moiety, it could be identified by its characteristic molecular mass (153 Da) and its specific MS/MS fragmentation pattern, distinguishing it from other isomers and related metabolites.
Vibrational Spectroscopy
Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. By measuring the absorption or scattering of electromagnetic radiation, it provides a detailed fingerprint of the molecular structure, including the identification of functional groups and the nature of chemical bonds.
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to its natural vibrational modes, such as stretching and bending. youtube.com The IR spectrum of this compound is characterized by distinct absorption bands that confirm the presence of its key structural features: the hydroxyl (-OH) groups, the aromatic ring (C=C), and the oxime function (C=N-OH).
The most prominent feature is a broad, strong absorption band in the region of 3200-3500 cm⁻¹, which is characteristic of the O-H stretching vibrations of the phenolic hydroxyl groups and the oxime hydroxyl group. libretexts.org The broadness of this peak indicates the presence of hydrogen bonding. The C-H stretching vibrations of the aromatic ring typically appear as weaker bands just above 3000 cm⁻¹. libretexts.org
The "fingerprint region," below 1600 cm⁻¹, contains a wealth of structural information. libretexts.org Aromatic C=C stretching vibrations give rise to several bands in the 1475-1600 cm⁻¹ range. The stretching vibration of the carbon-nitrogen double bond (C=N) of the oxime group is expected to produce a medium-intensity band around 1640-1690 cm⁻¹. uc.edu Strong bands corresponding to C-O stretching of the phenolic groups are typically observed in the 1200-1300 cm⁻¹ region. libretexts.org Finally, C-H out-of-plane bending vibrations ("oop") for the substituted benzene ring appear in the 675-900 cm⁻¹ range, providing information about the substitution pattern. libretexts.org
Table 1: Characteristic Infrared (IR) Absorption Frequencies for this compound
| Frequency Range (cm⁻¹) | Intensity | Assignment of Vibrational Mode | Functional Group |
|---|---|---|---|
| 3500-3200 | Strong, Broad | O-H Stretching (Hydrogen-bonded) | Phenolic -OH, Oxime -OH |
| 3100-3000 | Weak-Medium | C-H Stretching | Aromatic Ring |
| 1690-1640 | Weak-Medium | C=N Stretching | Oxime |
| 1600-1475 | Weak-Medium | C=C Stretching (in-ring) | Aromatic Ring |
| 1300-1200 | Strong | C-O Stretching | Phenol |
| ~960 | Medium | N-O Stretching | Oxime |
| 900-675 | Medium-Strong | C-H Out-of-Plane Bending | Aromatic Ring |
Raman spectroscopy is another form of vibrational spectroscopy that serves as a valuable complement to IR. renishaw.com It measures the inelastic scattering of monochromatic light, providing information on vibrational modes. renishaw.com A key difference is the selection rule: Raman activity depends on a change in the molecule's polarizability during a vibration, whereas IR activity depends on a change in the dipole moment. youtube.com Therefore, some vibrations may be strong in Raman and weak or absent in IR, and vice versa. For centrosymmetric molecules, no vibrations are both IR and Raman active (Exclusion Rule). georgetown.edu
In the Raman spectrum of this compound, the aromatic ring vibrations are typically prominent. The symmetric "breathing" mode of the benzene ring, which involves the entire ring expanding and contracting, gives rise to a particularly strong and sharp band, often near 1000 cm⁻¹. renishaw.com The C=C stretching modes within the ring also produce strong bands in the 1550-1620 cm⁻¹ region.
Table 2: Predicted Major Raman Bands for this compound
| Raman Shift (cm⁻¹) | Intensity | Assignment of Vibrational Mode |
|---|---|---|
| 3100-3050 | Medium | Aromatic C-H Stretching |
| 1620-1580 | Strong | Aromatic Ring C=C Stretching |
| ~1600 | Medium | C=N Stretching |
| ~1350 | Strong | In-plane O-H Bending / C-O Stretching |
| ~1000 | Strong, Sharp | Aromatic Ring Breathing Mode |
| 850-800 | Medium | Ring Substitution Mode |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. libretexts.org This technique is particularly useful for analyzing molecules containing chromophores, which are structural features that absorb light, especially those with conjugated π-electron systems. iajps.com
The primary chromophore in this compound is the dihydroxy-substituted benzene ring conjugated with the oxime C=N double bond. The electronic spectrum is expected to show strong absorptions due to π → π* transitions. libretexts.org The presence of the two hydroxyl groups (-OH) on the benzene ring acts as auxochromes; their lone pair electrons can be delocalized into the aromatic π-system, which typically causes a bathochromic (red) shift to longer wavelengths and a hyperchromic effect (increased absorption intensity) compared to unsubstituted benzaldoxime.
The UV-Vis spectrum of the closely related precursor, 3,4-dihydroxybenzaldehyde, shows absorption maxima around 230 nm, 275 nm, and 310 nm. nist.gov It is anticipated that the spectrum of this compound will be very similar, as the fundamental chromophore is largely unchanged. The π → π* transitions are responsible for the high-intensity bands, while weaker n → π* transitions, involving the non-bonding electrons on the oxygen and nitrogen atoms, may also be present, often appearing as a shoulder on the main absorption bands at longer wavelengths. msu.edu
Table 3: Expected UV-Vis Absorption Maxima (λmax) for this compound
| Approximate λmax (nm) | Type of Electronic Transition | Chromophore |
|---|---|---|
| ~230 | π → π* | Benzene Ring |
| ~280 | π → π* | Conjugated System |
| ~315 | π → π* / n → π* | Conjugated System |
UV-Vis spectroscopy is a widely used technique for the quantitative determination of an analyte in solution, based on the Beer-Lambert Law. iajps.com This law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By preparing a series of standard solutions of this compound of known concentrations and measuring their absorbance at a specific wavelength (λmax), a calibration curve can be constructed. dissolutiontech.comnih.gov The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from this curve.
Furthermore, this technique is valuable for studying interactions. The catechol moiety of this compound is known to chelate metal ions. Upon binding to a metal, the electronic environment of the chromophore changes, leading to a shift in the absorption spectrum. By monitoring these spectral changes (e.g., shifts in λmax or changes in absorbance) upon titration with a metal salt, one can study the stoichiometry and binding affinity of the resulting complex.
X-ray Crystallography for Solid-State Structural Determination
While spectroscopic methods provide valuable information about connectivity and functional groups, X-ray crystallography offers an unambiguous, high-resolution determination of the three-dimensional arrangement of atoms in the solid state. libretexts.org This technique involves irradiating a single crystal of the compound with a beam of X-rays. The resulting diffraction pattern is used to calculate the positions of electrons, and thus atoms, within the crystal lattice. youtube.com
Although the specific crystal structure of this compound is not publicly available, analysis of its precursor, 3,4-dihydroxybenzaldehyde, and related structures provides insight into its likely solid-state features. nih.govresearchgate.net The analysis would provide precise measurements of all bond lengths and angles. For instance, it would confirm the geometry of the oxime group and the planarity of the benzene ring.
Crucially, X-ray crystallography would reveal the details of the intermolecular interactions that govern the crystal packing. Given the presence of three hydroxyl groups (two phenolic, one oxime), an extensive network of hydrogen bonds is expected to be the dominant packing force. researchgate.net These O-H···O and O-H···N hydrogen bonds would link adjacent molecules into a three-dimensional supramolecular architecture. The analysis would also detail other potential interactions, such as π–π stacking between the aromatic rings of neighboring molecules. nih.gov
Table 4: Information Obtainable from X-ray Crystallography of this compound
| Structural Parameter | Significance |
|---|---|
| Atomic Coordinates | Defines the precise 3D position of every atom. |
| Bond Lengths & Angles | Confirms covalent structure and reveals electronic effects. |
| Torsional Angles | Describes the conformation of the molecule (e.g., orientation of the oxime group relative to the ring). |
| Unit Cell Dimensions | Defines the basic repeating unit of the crystal lattice. |
| Hydrogen Bonding Network | Details the specific donor-acceptor distances and angles for all hydrogen bonds. |
| Crystal Packing | Shows how molecules are arranged in the solid state, including π-stacking interactions. |
Other Advanced Analytical Methods in Dihydroxybenzaldoxime Research
Information not available.
Computational Chemistry and Cheminformatics in 3,4 Dihydroxybenzaldoxime Research
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, especially Density Functional Theory (DFT), are crucial for clarifying the basic electronic and structural properties of 3,4-Dihydroxybenzaldoxime. nih.govmdpi.com
DFT calculations are utilized to ascertain the electronic structure of this compound, which includes the electron density distribution and the energies of its molecular orbitals. nih.gov These computations are instrumental in pinpointing the most reactive sites on the molecule. For example, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to predicting its reactivity. The energy difference between the HOMO and LUMO provides a window into the molecule's chemical stability and reactivity.
Quantum chemical parameters such as chemical hardness, nucleophilicity index, and electrophilicity index are calculated to understand the molecule's behavior. nih.gov Furthermore, the molecular electrostatic potential is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. nih.gov
| Parameter | Value |
|---|---|
| HOMO Energy | -5.895 eV |
| LUMO Energy | -2.112 eV |
| Energy Gap (ΔE) | 3.783 eV |
| Chemical Hardness (η) | 1.891 |
| Global Electrophilicity Index (ω) | 4.011 eV |
| Net Electrophilicity (Δω±) | 2.120 |
Note: The data in this table is derived from a study on a related piperidin-4-one derivative and is presented for illustrative purposes of the types of parameters calculated via DFT.
Due to the possibility of rotation around its single bonds, this compound can exist in multiple conformations. Computational methods are used for conformer analysis to find the most stable forms and to map the molecule's energy landscape. nih.govchemrxiv.orgbiorxiv.org By assessing the relative energies of different conformers, scientists can identify the most likely shapes the molecule will assume in a physiological context. nih.gov
This analysis is vital as a molecule's biological activity is frequently tied to its three-dimensional structure. nih.gov A clear understanding of the favored conformations of this compound is key to predicting its interactions with biological targets.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are advanced computational techniques for examining the interaction between this compound and biological macromolecules, such as proteins.
Molecular docking is a widely used computational tool in structure-based drug design to model the interaction between a small molecule (ligand) and a protein. nih.gov This method predicts the preferred orientation of the ligand when bound to a target, which can be used to forecast the strength of their interaction. Docking studies have been instrumental in designing and evaluating inhibitors for various enzymes by simulating how compounds like this compound fit into the enzyme's active site. nih.gov These simulations help identify crucial interactions, such as hydrogen bonds, that stabilize the ligand-protein complex.
Computational methods are essential for predicting the binding affinity between a drug candidate and its target protein, a key step in drug discovery. nih.govnih.gov Molecular docking and dynamics simulations can estimate the binding free energy, which indicates the strength of the interaction. nih.gov These techniques allow for the visualization of binding modes and the identification of key intermolecular forces involved in the complex formation. nih.gov
| Compound | Binding Energy (ΔG in kJ/mol) |
|---|---|
| 3,4-dihydroxy benzoic acid (DHB) | -10.564 |
| DHB with added hydroxyl group | -16.959 |
| DHB with methyl hydroxyl group replacement | -21.127 |
Note: This table shows how modifications to a base molecule, similar in structure to this compound, can affect binding energy as predicted by docking simulations.
A significant challenge in drug development is ensuring that a compound selectively interacts with its intended target to avoid off-target effects. Computational approaches can assess the specificity and selectivity of compounds like this compound. nih.govresearchgate.net By docking the molecule against a variety of proteins, researchers can computationally screen for potential on-target and off-target interactions. This helps in predicting the compound's selectivity profile and in designing molecules with improved target specificity. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR modeling, a computational technique to correlate the chemical structure of a compound with its biological activity, has seen limited specific application to this compound.
Based on available scientific literature, no specific Quantitative Structure-Activity Relationship (QSAR) models have been developed and published for the prediction of the biological activity of this compound.
Structure-activity relationship (SAR) analyses have been conducted on this compound and related dihydroxybenzene derivatives to understand the structural features crucial for their biological effects. A notable study investigated the antitumor properties of this compound class, examining their impact on ribonucleotide reductase activity and the growth of L1210 murine leukemia cells. nih.gov
The key findings from this SAR analysis highlighted a strong correlation between the potent inhibitory effect of this compound on ribonucleotide reductase (with an IC50 value of 38 microM) and its significant in vivo antitumor activity. nih.gov This suggests that the 3,4-dihydroxy (catechol) arrangement on the benzene (B151609) ring, combined with the aldoxime functional group, is a critical structural feature for its efficacy against this specific cancer cell line. nih.gov The study compared various isomers and related derivatives, reinforcing the importance of the specific positioning of the hydroxyl groups for its biological action. nih.gov
Table 1: Biological Activity of this compound
| Biological Target | Activity Metric | Value |
|---|---|---|
| Ribonucleotide Reductase | IC50 | 38 µM |
Pharmacophore Modeling and Virtual Screening
There are no specific pharmacophore models or virtual screening studies focused on this compound found in the reviewed scientific literature. Such studies would typically involve defining the essential three-dimensional arrangement of chemical features of this compound responsible for its biological activity and using this model to search large compound databases for molecules with similar features.
Application of Artificial Intelligence and Machine Learning
The application of artificial intelligence (AI) and machine learning (ML) in the research of this compound is not documented in the available literature.
Similarly, there is no evidence of machine learning models being specifically developed or utilized for reaction prediction in the synthesis of this compound or for its specific application in drug design. Machine learning has broad applications in drug discovery for tasks like predicting molecular properties and identifying potential drug candidates, but these have not been specifically applied to this compound in published research. nih.govnih.govharvard.edu
Research Applications and Emerging Directions for 3,4 Dihydroxybenzaldoxime
Development of Chemical Probes for Biological Systems
3,4-Dihydroxybenzaldoxime has emerged as a valuable chemical probe in the study of biological systems, primarily owing to its inhibitory activity against key cellular enzymes. Its ability to selectively interact with and modulate the function of specific proteins allows researchers to investigate complex biological pathways. A significant application of this compound as a chemical probe is in the study of ribonucleotide reductase, an essential enzyme for DNA synthesis and repair.
In a structure-activity analysis of various dihydroxybenzene derivatives, this compound was identified as a potent inhibitor of ribonucleotide reductase. nih.gov This inhibitory action disrupts the conversion of ribonucleotides to deoxyribonucleotides, a critical step in cell proliferation. As a chemical probe, this compound can be utilized to explore the functional and regulatory mechanisms of ribonucleotide reductase in both normal and diseased cells. By observing the cellular effects of enzyme inhibition by this compound, researchers can gain insights into the downstream consequences of disrupting DNA synthesis, such as cell cycle arrest and apoptosis.
The specificity of such inhibitors is crucial for their utility as chemical probes. While a direct comparison of specificity with other ribonucleotide reductase inhibitors for this compound is not extensively documented, the principle of using small molecules to perturb protein function is a cornerstone of chemical biology. For instance, another ribonucleotide reductase inhibitor, NSC73735, has been highlighted as a chemical probe with better selectivity for ribonucleotide reductase inhibition than the commonly used drug hydroxyurea, as its effects on the cell cycle were found to be reversible, indicating a higher degree of specificity. nih.gov This underscores the potential of compounds like this compound to serve as tools for dissecting the intricate roles of their target enzymes in cellular processes.
Lead Compound Identification and Optimization in Drug Discovery Research
The journey of a new drug from concept to clinic often begins with the identification of a "lead compound"—a chemical scaffold that exhibits a desired biological activity and serves as a starting point for further development. This compound has been identified as a promising lead compound in the field of oncology due to its significant antitumor properties.
In a study evaluating a series of dihydroxybenzene derivatives, this compound demonstrated notable in vivo antitumor activity against L1210 murine leukemia. nih.gov This initial finding positioned the compound as a valuable lead for the development of novel anticancer agents. The research correlated its antitumor effects with its ability to inhibit ribonucleotide reductase, an enzyme often upregulated in cancer cells to support rapid proliferation.
The table below summarizes the key findings that established this compound as a lead compound in anticancer research.
| Biological Activity | Target/Model | Key Finding | Reference |
| Ribonucleotide Reductase Inhibition | Enzyme Assay | IC50 = 38 µM | nih.gov |
| Antitumor Activity | L1210 Murine Leukemia (in vivo) | 100% Increased Life Span (% ILS) | nih.gov |
This initial data provides a strong rationale for the further exploration and optimization of the this compound scaffold in the quest for new and more effective cancer therapies.
Role in Chemical Biology and Mechanistic Toxicology Research
This compound serves as a significant tool in chemical biology and mechanistic toxicology, enabling researchers to dissect the molecular underpinnings of cellular processes and toxicological responses. Its defined mechanism of action, primarily as a ribonucleotide reductase inhibitor, allows for controlled studies of the consequences of disrupting DNA synthesis.
In the realm of chemical biology, this compound can be employed to probe the cellular reliance on de novo deoxyribonucleotide synthesis. By inhibiting ribonucleotide reductase, the compound forces cells to rely on alternative salvage pathways for DNA replication and repair. Studying the cellular response to this inhibition can reveal novel insights into the regulation and interplay of these metabolic pathways. Furthermore, its effects on macromolecular synthesis provide a platform to investigate the intricate coordination between DNA, RNA, and protein production. nih.gov
From a mechanistic toxicology perspective, understanding how this compound exerts its cytotoxic effects is crucial. The inhibition of ribonucleotide reductase leads to an imbalance in the deoxyribonucleotide pool, which can induce replication stress, DNA damage, and ultimately, cell death. By examining the molecular markers of these events, such as the activation of DNA damage response pathways and the induction of apoptosis, researchers can construct a detailed picture of the compound's toxicological profile at the cellular and molecular levels. This knowledge is not only important for assessing the potential therapeutic applications of the compound but also for understanding the broader toxicological implications of inhibiting this critical enzymatic pathway.
Environmental Research Applications
While direct applications of this compound in environmental research are not extensively documented in dedicated studies, its chemical structure, particularly the catechol moiety, suggests potential utility in this field. Catechol-based compounds are known for their ability to interact with metal ions, which forms the basis for their exploration in environmental sensing and remediation.
Metal Ion Detection and Remediation Methodologies
The catechol group in this compound features two adjacent hydroxyl groups on a benzene (B151609) ring, which can act as a bidentate ligand, capable of chelating with a variety of metal ions. This chelating property is the foundation for the development of sensors and remediation agents for heavy metal pollution. Research on other catechol-containing molecules has demonstrated their effectiveness in binding to toxic metal ions such as lead and cadmium. oberlin.edu The formation of these metal-catechol complexes often results in a distinct color change, which can be harnessed for colorimetric detection of these pollutants in water sources. oberlin.eduoberlin.edu
Although specific studies on this compound for metal ion remediation are scarce, the known affinity of catechols for metal ions suggests that it could be functionalized onto solid supports, such as polymers or nanoparticles, to create materials for the removal of heavy metals from contaminated water. The oxime group could also potentially participate in or influence the coordination with metal ions, possibly enhancing selectivity for certain metals.
Components in Chemical Sensors
The ability of the catechol moiety to interact with metal ions and undergo redox reactions makes it a promising component for the development of chemical sensors. Electrochemical sensors, for instance, can be designed based on the redox activity of the catechol group. The binding of a metal ion to the catechol can alter its electrochemical properties, providing a detectable signal for the presence and concentration of the metal.
While research has focused on catechol itself and its derivatives in the fabrication of electrochemical biosensors, the principles can be extended to this compound. nih.govnih.govmetu.edu.tr The incorporation of this compound into sensor platforms, such as modified electrodes, could lead to the development of sensitive and selective methods for the detection of environmental pollutants. The specific electronic properties conferred by the oxime group in conjunction with the catechol ring might offer advantages in terms of sensor performance.
Interdisciplinary Research Synergies and Future Perspectives
The diverse functionalities of this compound position it at the intersection of several scientific disciplines, fostering interdisciplinary research synergies and opening up promising avenues for future investigation. The established biological activity of this compound as a ribonucleotide reductase inhibitor creates a strong link between medicinal chemistry, chemical biology, and oncology. Future research in this area could focus on the synthesis and evaluation of novel analogs to optimize its antitumor activity, selectivity, and pharmacokinetic properties. Such studies would benefit from computational modeling to predict structure-activity relationships and guide the design of more potent and targeted cancer therapeutics.
Furthermore, the potential environmental applications of this compound, stemming from its catechol structure, bridge the gap between chemistry and environmental science. Collaborative research could explore the development of this compound-based materials for the detection and remediation of heavy metal pollution. This could involve the design of novel polymers and nanomaterials functionalized with this compound, leading to innovative solutions for environmental monitoring and cleanup.
Looking ahead, a deeper understanding of the biological and chemical properties of this compound will be crucial. Mechanistic studies to further elucidate its mode of action and toxicological profile will inform both its therapeutic and environmental applications. The exploration of this compound in broader biological contexts beyond cancer, such as in the study of viral replication where ribonucleotide reductase can also be a target, represents another exciting frontier. The continued interdisciplinary investigation of this compound holds the potential to unlock new discoveries and applications in both human health and environmental stewardship.
Integration of Omics Data with Small Molecule Studies
The study of small molecules like this compound is increasingly benefiting from multi-omics approaches, which provide a systems-level understanding of their biological effects. nih.govdelta4.ai Integrating data from genomics, transcriptomics, proteomics, and metabolomics offers a holistic view of the molecular mechanisms and pathways influenced by a compound. delta4.ainih.gov This approach moves beyond single-target interactions to reveal complex networks of molecular changes. nih.gov
Methodologies for integrating these diverse datasets have become more sophisticated, utilizing computational and statistical tools to find correlations and build predictive models. nih.govyoutube.com Such integration can help identify novel drug targets, discover biomarkers for disease, and repurpose existing drugs for new therapeutic uses. delta4.ai
A pertinent example is the metabolomic analysis of the structurally similar compound, 3,4-dihydroxybenzaldehyde (B13553) (DBD). In studies of cerebral ischemia-reperfusion injury, metabolomics was used to identify changes in metabolite profiles following treatment with DBD. nih.gov This research revealed that DBD's protective effects were linked to the modulation of specific metabolic pathways, including amino sugar, nucleotide sugar, and pentose (B10789219) phosphate (B84403) pathways. nih.gov This demonstrates how omics data can provide deep mechanistic insights into the action of a small molecule.
| Omics Field | Data Type | Application in Small Molecule Research |
|---|---|---|
| Genomics | DNA sequences, genetic variations (SNPs) | Identifying genetic predispositions to drug response (pharmacogenomics). |
| Transcriptomics | mRNA expression levels (gene activity) | Determining how a compound alters gene expression profiles. |
| Proteomics | Protein abundance and post-translational modifications | Assessing changes in protein levels and activity in response to treatment. |
| Metabolomics | Levels of small molecule metabolites | Revealing alterations in metabolic pathways and cellular energy status. nih.gov |
Novel Therapeutic Strategy Development (focused on mechanistic understanding)
Developing novel therapeutic strategies requires a deep mechanistic understanding of how a compound exerts its effects. Research into related catecholic aldehydes provides a strong model for this approach. For instance, 3,4-dihydroxybenzaldehyde (DBD) has been identified as a promising neuroprotective agent, particularly in the context of ischemic stroke. nih.govnih.gov
Studies have elucidated that DBD's therapeutic potential stems from its ability to combat oxidative stress and neuroinflammation. nih.govnih.govnih.gov Mechanistically, it has been shown to alleviate mitochondrial damage caused by ischemia-reperfusion, which is crucial for maintaining cellular energy supply. nih.gov This is evidenced by its ability to restore adenosine (B11128) triphosphate (ATP) content in brain tissue. nih.gov Furthermore, DBD inhibits key inflammatory signaling pathways, including the activation of NF-κB and mitogen-activated protein kinases (MAPKs), thereby reducing the production of inflammatory mediators. nih.govnih.gov It also modulates microglia polarization, shifting them from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype. nih.gov
This detailed understanding of DBD's mechanism—from mitochondrial protection to the modulation of specific signaling cascades—provides a clear rationale for its development as a therapeutic agent for neuroinflammatory and ischemic conditions. nih.gov
| Mechanism of Action | Observed Effect | Therapeutic Implication |
|---|---|---|
| Anti-neuroinflammation | Inhibition of MAPK and NF-κB activation; reduced production of inflammatory cytokines (TNF-α, IL-1β, IL-6). nih.gov | Treatment for neuroinflammatory diseases. nih.gov |
| Mitochondrial Protection | Alleviation of mitochondrial damage and restoration of ATP content. nih.gov | Neuroprotection against cerebral ischemia-reperfusion injury. nih.gov |
| Antioxidant Activity | Quenching of reactive oxygen and nitrogen species (ROS/RNS). nih.gov | Protection of cells from oxidative damage. nih.gov |
| Microglia Modulation | Down-regulation of M1 marker and up-regulation of M2 marker expression. nih.gov | Selective modulation of microglia polarization to reduce inflammation. nih.gov |
Advancements in Synthetic Biology for Natural Product Derivation
Synthetic biology offers powerful tools for the production and diversification of natural products and their derivatives. nih.govnih.gov By engineering metabolic pathways in microorganisms, it is possible to produce complex molecules that are difficult to synthesize chemically or isolate from natural sources. nih.govrsc.orgdovepress.com This approach allows for the creation of novel compounds by combining genes from different organisms to build new biosynthetic pathways. nih.govmdpi.com
An illustrative example is the use of synthetic biology to produce derivatives of aminocoumarin antibiotics. In one study, an artificial operon was designed and synthesized to produce 3,4-dihydroxybenzoate, a related catechol structure. This operon was then expressed in a host microorganism (Streptomyces coelicolor) along with the gene cluster for the antibiotic clorobiocin (B606725). The result was the creation of a new clorobiocin derivative containing the 3,4-dihydroxybenzoyl moiety. This novel compound demonstrated potent activity and was actively imported by bacterial cells, showcasing how synthetic biology can rationally modify the structure of a natural product to enhance its properties.
Cell-free synthetic biology is also an emerging technology that enables the rapid prototyping of biosynthetic pathways and the production of metabolites without using whole cells. rsc.org These advancements are accelerating the discovery and development of new natural product-based drugs. mdpi.comdoaj.org
| Component/Step | Description | Purpose |
|---|---|---|
| Design of Artificial Operon | Synthesizing a genetic construct containing genes from different organisms (e.g., E. coli and Corynebacterium). | To create a novel biosynthetic pathway for a desired precursor molecule. |
| Heterologous Host | A microorganism (e.g., Streptomyces coelicolor) engineered to express foreign genes. | To serve as a "biofactory" for producing the target compound. |
| Pathway Engineering | Introducing the artificial operon and a modified biosynthetic gene cluster into the host. | To direct the host's metabolism towards the synthesis of a novel derivative. |
| Product Characterization | Using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to confirm the structure of the new molecule. | To verify the successful production of the engineered natural product derivative. |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3,4-Dihydroxybenzaldoxime and ensuring purity for research applications?
- Methodological Answer : Synthesis typically involves condensation of 3,4-dihydroxybenzaldehyde with hydroxylamine hydrochloride under controlled pH (e.g., buffered aqueous ethanol). Purification is achieved via recrystallization using solvents like ethanol/water mixtures. Purity can be confirmed using HPLC (e.g., C18 column, UV detection at 280 nm) and melting point analysis. Stability during synthesis requires inert atmospheres (e.g., nitrogen) to prevent oxidation of catechol groups .
Q. How can researchers characterize the structural and chemical properties of this compound using spectroscopic and chromatographic techniques?
- Methodological Answer :
- Structural Analysis : Use H and C NMR to confirm oxime (-CH=N-OH) and catechol (-OH) groups. IR spectroscopy identifies O-H (3300–3500 cm) and C=N (1640–1620 cm) stretches.
- Purity Assessment : Reverse-phase HPLC with photodiode array detection (e.g., 10–90% acetonitrile gradient) quantifies impurities.
- X-ray Crystallography : For crystal structure determination, slow evaporation from DMSO/water yields suitable crystals. Synchrotron radiation improves resolution for small molecules .
Q. What are the key stability considerations for handling and storing this compound in laboratory settings?
- Methodological Answer : The compound is sensitive to light, moisture, and oxidation. Store in amber glass vials under argon at –20°C. For short-term use, desiccators with silica gel are sufficient. Stability assays (e.g., accelerated aging at 40°C/75% RH) should monitor degradation via TLC or HPLC. Decomposition products (e.g., quinones) form via catechol oxidation, requiring antioxidants like ascorbic acid in aqueous solutions .
Advanced Research Questions
Q. How does this compound interact with metal ions, and what methodologies are used to study these coordination complexes?
- Methodological Answer : The oxime and catechol groups act as bidentate ligands for transition metals (e.g., Fe, Cu). To study coordination:
- Spectroscopic Methods : UV-Vis titration (e.g., ligand-to-metal charge transfer bands at 450–500 nm) and EPR for paramagnetic complexes.
- X-ray Absorption Spectroscopy (XAS) : Determines metal-ligand bond distances and oxidation states.
- Computational Modeling : DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict binding energies and geometry. Reference studies on analogous Mannich polymers highlight chelation mechanisms .
Q. What experimental approaches are employed to investigate the inhibitory effects of this compound on enzymes like ribonucleotide reductase?
- Methodological Answer :
- Enzyme Activity Assays : Measure inhibition of ribonucleotide reductase (RNR) using H-labeled CDP reduction assays. IC values are derived from dose-response curves.
- Cell-Based Studies : Evaluate antiproliferative effects in cancer cell lines (e.g., HeLa) via MTT assays. Compare with controls (e.g., hydroxyurea, a known RNR inhibitor).
- Molecular Docking : AutoDock Vina models ligand-enzyme interactions, focusing on the R1 subunit’s radical transfer pathway. Structure-activity relationship (SAR) studies of dihydroxybenzene derivatives guide optimization .
Q. How can researchers address contradictions in published data regarding the biological activity of this compound derivatives?
- Methodological Answer :
- Systematic Review Frameworks : Apply PRISMA guidelines to identify, screen, and synthesize conflicting studies. Use tools like RevMan for meta-analysis.
- Heterogeneity Analysis : Calculate I statistics to quantify variability across studies. Subgroup analyses (e.g., by cell type or assay method) isolate confounding factors.
- Experimental Replication : Standardize protocols (e.g., cell culture conditions, compound purity) to minimize inter-lab variability. Pre-register studies to reduce publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
